3-Bromo-2,4-dimethoxypyridine
Overview
Description
3-Bromo-2,4-dimethoxypyridine is a halogenated pyridine derivative that has been utilized as a precursor or intermediate in the synthesis of various polyheterocyclic compounds and has potential applications in pharmaceuticals and materials science. The presence of bromine and methoxy groups on the pyridine ring makes it a versatile compound for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated pyridine derivatives, such as 3-bromo-2,4-dimethoxypyridine, often involves halogenation and substitution reactions. For instance, regioselective ortho-lithiation of halopyridines followed by electrophilic substitution has been studied, leading to the synthesis of compounds with similar substitution patterns . Additionally, bromination of dimethoxypyridine at low temperatures can yield brominated pyridine derivatives .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms and substituents like methoxy groups, which can influence the geometry and electronic properties of the molecule. The crystal and molecular structure of related compounds has been investigated using single-crystal X-ray diffraction, revealing details about the molecular geometry, intermolecular hydrogen bonding, and π-π interactions present in the solid state .
Chemical Reactions Analysis
Halogenated pyridines, such as 3-bromo-2,4-dimethoxypyridine, can undergo various chemical reactions, including coupling reactions, to form complex heterocyclic structures. For example, the reaction of 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with different reagents led to the formation of new polyheterocyclic ring systems . These reactions often involve nucleophilic substitution, electrophilic substitution, and the formation of new carbon-nitrogen bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-2,4-dimethoxypyridine are influenced by its molecular structure. The presence of bromine and methoxy groups can affect the compound's boiling point, melting point, solubility, and reactivity. The crystal structure analysis of related brominated compounds has shown the existence of non-classical hydrogen bonds and π-π interactions, which can impact the compound's stability and reactivity . Additionally, the spectroscopic evidence of hydrogen bonding in structurally similar compounds provides insights into the strong asymmetric hydrogen bonding that can occur in such molecules .
Scientific Research Applications
Synthesis of Complex Compounds
3-Bromo-2,4-dimethoxypyridine serves as a key intermediate in the synthesis of various complex organic compounds. For instance, it has been used in the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, a process involving electrophilic substitution and oxidation reactions (Chen Yu-yan, 2004).
Bromination Studies
In bromination studies, 3-Bromo-2,4-dimethoxypyridine plays a significant role. The bromination of 2,4-dihydroxypyridine and its ethyl derivatives, leading to derivatives where bromine enters the 3-position, has been explored, providing insights into the bromination process and tautomeric structures (C. R. Kolder & H. J. Hertog, 2010).
Antioxidant Properties
This compound is also involved in studies related to antioxidants. For example, a series of 6-substituted-2,4-dimethyl-3-pyridinols with notable antioxidant properties were synthesized, where 3-bromo-2,4-dimethoxypyridine was used as a precursor (M. Wijtmans et al., 2004).
Nitration Studies
In nitration studies, 3-Bromo-2,4-dimethoxypyridine-N-oxide was used to investigate the nitration process, where different nitro derivatives were isolated, contributing to the understanding of the directive influence of N-oxide groups (H. J. Hertog, M. V. Ammers, & S. Schukking, 2010).
Synthesis of Polyhalogenated Compounds
Polyhalogenated compounds, including oligo(N-phenyl-m-aniline)s, were synthesized using 3-Bromo-2,4-dimethoxypyridine. The synthesis demonstrated the compound's utility in producing high-spin cationic states and complex molecular structures (A. Ito et al., 2002).
Ortho-Lithiation Studies
The compound was also central in ortho-lithiation studies. Specifically, 3-bromo-2,6-dimethoxy-4-diphenyiphosphinopridine was synthesized using 3-Bromo-2,4-dimethoxypyridine, showcasing its application in regioselective ortho-lithiation processes (Yuyin Chen et al., 2004).
Hydrogen Bonding and Electrostatic Interactions
Studies on 3-(2-bromo-pyridinium)-propionic acid revealed insights into hydrogen bonding and electrostatic interactions within molecular structures, highlighting the significance of 3-Bromo-2,4-dimethoxypyridine in such research (Z. Dega-Szafran, A. Katrusiak, & M. Szafran, 2001).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2,4-dimethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-4-9-7(11-2)6(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPDFYKTAZWYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541826 | |
Record name | 3-Bromo-2,4-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-dimethoxypyridine | |
CAS RN |
96246-00-3 | |
Record name | 3-Bromo-2,4-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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